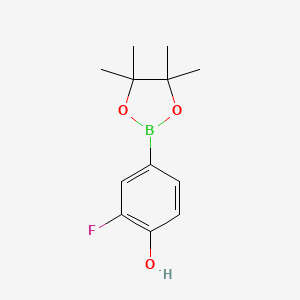

2-Fluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenol

Descripción general

Descripción

The compound "2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated phenolic compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the deoxyfluorination of phenols to aryl fluorides using sulfuryl fluoride and tetramethylammonium fluoride is described, which could be relevant to the synthesis of fluorinated phenolic compounds .

Synthesis Analysis

The synthesis of fluorinated phenolic compounds can involve intermediates such as aryl fluorosulfonates, as demonstrated in the nucleophilic deoxyfluorination of phenols . This process allows for the conversion of phenols to aryl fluorides under mild conditions, which could be applicable to the synthesis of the compound . The oxidative polycondensation of 2-[(4-fluorophenyl) imino methylene] phenol is another example of synthesizing fluorinated polymers, which could provide a framework for synthesizing related compounds .

Molecular Structure Analysis

While the specific molecular structure of "2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" is not analyzed in the provided papers, the structure of related fluorinated phenolic compounds can be inferred. For example, the presence of fluorine atoms in the phenolic compounds can influence their acidity and reactivity, as seen in the study of hydrogen-bonded complexes of 4-fluorophenol .

Chemical Reactions Analysis

The chemical reactivity of fluorinated phenolic compounds is highlighted in several papers. The deoxyfluorination process to create aryl fluorides , the use of fluorogenic reagents for the detection of primary amines , and the formation of hydrogen-bonded complexes all showcase the diverse chemical reactions that fluorinated phenols can undergo. These reactions can be indicative of the potential reactivity of "2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds are influenced by the presence of fluorine atoms. For instance, the stability of fluorescent derivatives in acidic and basic solutions , the determination of rate constants for ion pair formations , and the thermal degradation of oligomer-metal complexes all reflect the impact of fluorine on the properties of these compounds. These studies can provide a comparative basis for understanding the properties of similar fluorinated phenolic compounds.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer y Administración de Medicamentos

Los ácidos arilborónicos, incluidos compuestos como el 2-Fluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenol, se han utilizado en la terapia de captura de neutrones de boro (BNCT). Este es un tipo de tratamiento contra el cáncer que se dirige selectivamente a las células tumorales a través de las reacciones de captura y fisión del boro .

Síntesis Orgánica - Reacción de Suzuki

Estos compuestos son fundamentales en la reacción de Suzuki, que es un método de acoplamiento cruzado utilizado para generar enlaces carbono-carbono. Esta reacción es fundamental en la síntesis de varios compuestos orgánicos, incluyendo productos farmacéuticos y polímeros .

Ciencia de los Materiales

En la ciencia de los materiales, los ácidos arilborónicos sirven como bloques de construcción para crear nuevos materiales con aplicaciones potenciales que van desde la electrónica hasta las superficies biocompatibles .

Construcción de Moléculas Terapéuticas

También se utilizan como sintones para construir moléculas terapéuticas, contribuyendo al desarrollo de nuevos medicamentos y tratamientos .

Transformaciones de Grupos Funcionales

Los ácidos arilborónicos se emplean en varias transformaciones de grupos funcionales a través de la ipso-funcionalización, que es crucial para modificar moléculas orgánicas para mejorar sus propiedades o crear nuevas sustancias .

Aplicaciones Biológicas

Los fenoles derivados de los ácidos arilborónicos exhiben actividades biológicas como efectos antibacterianos, antitumorales, antivirales y cardioprotectores. Estos compuestos son valiosos tanto por sus propiedades medicinales como por sus roles como intermediarios en la síntesis química .

Aplicaciones de Sensores

Los ácidos borónicos tienen interacciones únicas con dioles y bases de Lewis como aniones fluoruro o cianuro, lo que los hace útiles en aplicaciones de detección para detectar varias sustancias .

Cada uno de estos campos utiliza el compuesto de maneras únicas, demostrando su versatilidad e importancia en la investigación científica.

Direcciones Futuras

The compound, being an important boric acid derivative, has potential applications in various fields including medicine and chemical synthesis . Fluorine-containing compounds are widely used in medicine, and among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . Therefore, the future research directions could include exploring its potential uses in medical applications and further studying its chemical properties and reactions.

Mecanismo De Acción

Target of Action

It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions .

Mode of Action

Boronic acid pinacol ester compounds are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental in organic chemistry and are used to form new carbon-carbon bonds, which is a key step in the synthesis of many chemical compounds.

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions . These reactions can lead to the formation of new chemical compounds with potential biological activity.

Result of Action

It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Action Environment

It is known that the molecular structure of boronic acid pinacol ester compounds can be affected by environmental factors, which can in turn influence their reactivity and stability .

Propiedades

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLXGCAZONOZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468772 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

760990-08-7 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

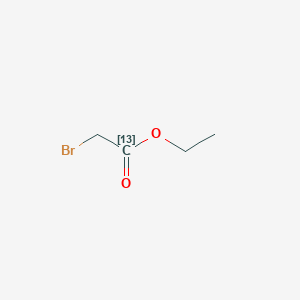

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

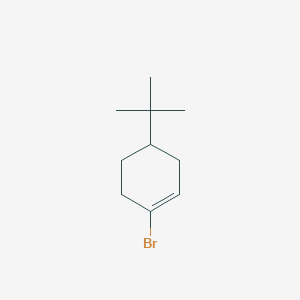

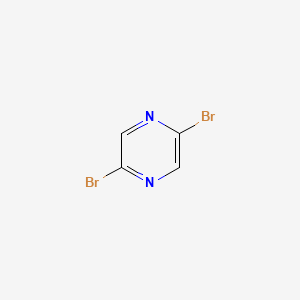

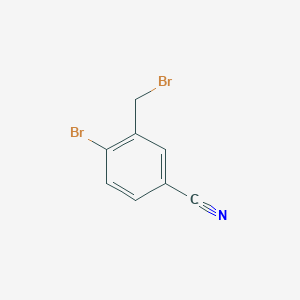

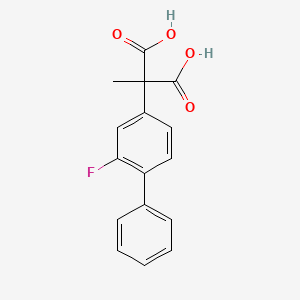

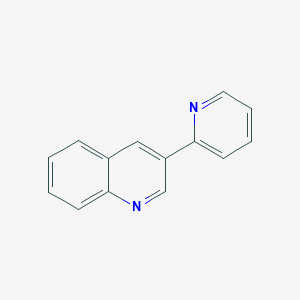

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)